5-Chloro-3-methyl-1h-pyrazolo[4,3-b]pyridine

Medicinal Chemistry Halogenated Building Blocks Lipophilicity Optimization

Secure the validated kinase-hinge scaffold: 5-Chloro-3-methyl-1H-pyrazolo[4,3-b]pyridine. The 5-Cl handle drives efficient Pd-catalyzed cross-coupling; the 3-Me locks the active conformation. Proven in CDK8/ALK5 inhibitor and PROTAC degrader campaigns. Its balanced XLogP (1.9) and low TPSA (41.6 Ų) optimize ADME. Only ≥97% purity ensures minimal catalyst poisoning and reproducible yields. Order now to advance your ATP-competitive program.

Molecular Formula C7H6ClN3
Molecular Weight 167.59 g/mol
CAS No. 864775-64-4
Cat. No. B1457094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-3-methyl-1h-pyrazolo[4,3-b]pyridine
CAS864775-64-4
Molecular FormulaC7H6ClN3
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESCC1=C2C(=NN1)C=CC(=N2)Cl
InChIInChI=1S/C7H6ClN3/c1-4-7-5(11-10-4)2-3-6(8)9-7/h2-3H,1H3,(H,10,11)
InChIKeyFQKVEOICHOSVAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-3-methyl-1H-pyrazolo[4,3-b]pyridine (CAS 864775-64-4) – Core Scaffold & Physicochemical Profile


5-Chloro-3-methyl-1H-pyrazolo[4,3-b]pyridine (CAS 864775-64-4) is a heterobicyclic building block featuring a pyrazole ring fused to a pyridine ring at the [4,3-b] junction, with a chlorine atom at position 5 and a methyl group at position 3 [1]. This precise substitution pattern yields a molecular weight of 167.59 g/mol, a computed XLogP3-AA of 1.9, and a topological polar surface area (TPSA) of 41.6 Ų [1]. The compound is commercially available from multiple vendors at purities ranging from 95% to 98% (HPLC/GC) and is routinely employed as a versatile intermediate in medicinal chemistry programs targeting kinase inhibition, GPCR modulation, and other therapeutic areas .

Why 5-Chloro-3-methyl-1H-pyrazolo[4,3-b]pyridine Cannot Be Replaced by Simple Analogs


Substituting 5-chloro-3-methyl-1H-pyrazolo[4,3-b]pyridine with a close structural analog—even one that appears superficially similar—can fundamentally alter key physicochemical and electronic parameters that govern reactivity, biological target engagement, and downstream synthetic utility. The specific combination of a 5-chloro substituent and a 3-methyl group on the [4,3-b] fusion framework determines molecular weight, lipophilicity (XLogP), polar surface area, hydrogen‑bonding capacity, and the electron density distribution across the heteroaromatic system [1]. These properties directly influence solubility, metabolic stability, and the ability to participate in cross‑coupling reactions (e.g., Suzuki–Miyaura, Buchwald–Hartwig) or to serve as a kinase hinge‑binding motif [2][3]. The following quantitative evidence demonstrates precisely how this compound differs from its nearest structural relatives and why those differences matter for research and procurement decisions.

Quantitative Differentiation of 5-Chloro-3-methyl-1H-pyrazolo[4,3-b]pyridine vs. Key Analogs


Chlorine vs. Bromine at Position 5: Lower Molecular Weight & Controlled Lipophilicity

Compared to its bromo analog (5-bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine, CAS 2055840-60-1), the target compound exhibits a 44.46 g/mol lower molecular weight (167.59 vs. 212.05 g/mol) [1]. The chlorine substituent also confers a lower computed lipophilicity (XLogP3-AA ≈ 1.9) relative to the bromo derivative (estimated XLogP ≈ 2.2), which can improve aqueous solubility and reduce non-specific protein binding in cellular assays [1].

Medicinal Chemistry Halogenated Building Blocks Lipophilicity Optimization

Methyl Group at Position 3: Enhanced Lipophilicity & Steric Bulk vs. Des‑methyl Analog

The presence of the 3‑methyl group differentiates this compound from 5‑chloro‑1H‑pyrazolo[4,3‑b]pyridine (CAS 94220‑45‑8). The methyl substituent increases molecular weight by 14.02 g/mol (167.59 vs. 153.57 g/mol) and raises computed lipophilicity (XLogP3‑AA 1.9 vs. estimated ~1.3 for the des‑methyl analog) [1]. The added steric bulk adjacent to the pyrazole nitrogen can also modulate the compound‘s ability to engage the ATP‑binding pocket of kinases, as demonstrated by the improved potency of 3‑methyl‑substituted pyrazolo[4,3‑b]pyridines in CDK8 and ALK5 inhibitor programs [2][3].

SAR Studies Steric Effects Lipophilicity

[4,3‑b] vs. [3,4‑b] Ring Fusion: Divergent Electronic Distribution & Kinase Selectivity

The [4,3‑b] fusion pattern in the target compound positions the pyridine nitrogen in a distinct orientation relative to the pyrazole ring compared to the isomeric [3,4‑b] scaffold (e.g., 5‑chloro‑3‑methyl‑1H‑pyrazolo[3,4‑b]pyridine, CAS 1352397‑08‑0). This geometric difference alters the hydrogen‑bonding acceptor capacity and the π‑electron distribution across the heteroaromatic system [1]. In kinase drug discovery, the [4,3‑b] scaffold has been successfully employed to optimize ALK5 and CDK8 inhibitors, whereas the [3,4‑b] isomer often directs toward different kinase profiles [2][3]. While the molecular weight and basic physicochemical descriptors are identical for the two isomers (MW 167.6 g/mol; XLogP ~1.9), their 3D electrostatic potentials differ, which can critically impact target engagement.

Scaffold Hopping Kinase Inhibitors Hinge Binders

Commercial Purity: 97–98% (HPLC/GC) vs. Industry‑Standard 95% Research Grade

Multiple vendors offer 5‑chloro‑3‑methyl‑1H‑pyrazolo[4,3‑b]pyridine at purity levels of 97–98% (HPLC or GC), which exceeds the typical 95% minimum specification for many research‑grade heterocyclic building blocks . For example, AChemBlock supplies the compound at 97% purity (Cat. I‑9832), and Leyan provides a 98+% grade (Cat. 1121164) . Higher initial purity reduces the need for additional purification steps prior to use in sensitive reactions (e.g., Pd‑catalyzed cross‑couplings) and improves the reproducibility of biological assays by minimizing the presence of impurities that could act as false positives or assay interferents.

Procurement Quality Control Reproducibility

Computed Physicochemical Properties: XLogP3‑AA 1.9 & TPSA 41.6 Ų Enable Favorable Drug‑Like Profile

The target compound exhibits a computed XLogP3‑AA of 1.9 and a topological polar surface area (TPSA) of 41.6 Ų, placing it comfortably within commonly accepted drug‑likeness ranges (e.g., Lipinski‘s Rule of Five: MW <500, XLogP ≤5, TPSA <140 Ų) [1]. In comparison, the bromo analog is expected to have a higher XLogP (~2.2), which may reduce aqueous solubility, while the des‑methyl analog (XLogP ~1.3) may exhibit lower membrane permeability. The compound also possesses 1 hydrogen‑bond donor and 2 hydrogen‑bond acceptors, with zero rotatable bonds, contributing to a rigid, low‑entropy binding conformation favorable for target engagement [1].

ADME Prediction Drug‑Likeness Lead Optimization

Optimal Scientific and Industrial Use Cases for 5-Chloro-3-methyl-1H-pyrazolo[4,3-b]pyridine


Kinase Inhibitor Lead Optimization (CDK8, ALK5, and Related Targets)

The pyrazolo[4,3‑b]pyridine core—particularly when substituted with a 3‑methyl group—has been validated as a privileged scaffold for ATP‑competitive kinase inhibition. The target compound can be elaborated at the 7‑position (or via the 5‑chloro handle) to generate potent, selective CDK8 or ALK5 inhibitors [1][2]. Its balanced lipophilicity (XLogP 1.9) and low TPSA (41.6 Ų) support favorable ADME properties, as demonstrated in the optimization of MSC2530818, a clinical‑stage CDK8 inhibitor derived from a 3‑methyl‑pyrazolo[4,3‑b]pyridine scaffold [1].

Suzuki–Miyaura and Buchwald–Hartwig Cross‑Coupling Reactions

The 5‑chloro substituent serves as an excellent leaving group for palladium‑catalyzed cross‑coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or amine groups. The high commercial purity (97–98%) of available batches minimizes catalyst poisoning and improves reaction yields . The rigid, zero‑rotatable‑bond structure also reduces conformational uncertainty during reaction optimization.

Targeted Protein Degrader (PROTAC) Building Block

The compound‘s chlorine atom provides a convenient synthetic handle for attaching linker moieties, while the pyrazolo[4,3‑b]pyridine core can engage kinase or bromodomain targets. The product is explicitly categorized as a “Protein Degrader Building Block” by several vendors, reflecting its utility in assembling heterobifunctional degraders [3]. The high purity (≥97%) is critical for maintaining the integrity of multi‑step degrader syntheses.

GPCR and CNS‑Targeted Ligand Synthesis

Pyrazolo[4,3‑b]pyridines have been reported as positive allosteric modulators (PAMs) of metabotropic glutamate receptor 4 (mGlu4) and as ligands for other GPCRs [4]. The target compound‘s computed XLogP of 1.9 aligns well with CNS drug‑likeness guidelines, and its low TPSA (41.6 Ų) suggests favorable blood‑brain barrier permeability potential [5].

Quote Request

Request a Quote for 5-Chloro-3-methyl-1h-pyrazolo[4,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.